(5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride” is a heterocyclic molecule that has been gaining significant interest in scientific research. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of 1,3-oxazoles, such as “(5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride”, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms using 8-methylquinoline N-oxide as an oxidant .Molecular Structure Analysis

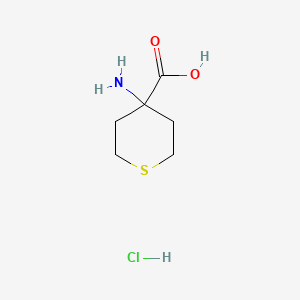

The molecular formula of “(5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride” is C10H11ClN2O . The molecular weight is 210.66 .Chemical Reactions Analysis

The chemical reactions involving 1,3-oxazoles, such as “(5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride”, are diverse. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Another reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride involves the reaction of 5-phenyl-1,3-oxazol-4-carboxylic acid with thionyl chloride to form 5-phenyl-1,3-oxazol-4-yl chloride. This intermediate is then reacted with methylamine to form (5-phenyl-1,3-oxazol-4-yl)methanamine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "5-phenyl-1,3-oxazol-4-carboxylic acid", "thionyl chloride", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-phenyl-1,3-oxazol-4-carboxylic acid is dissolved in thionyl chloride and heated to reflux.", "Step 2: The reaction mixture is cooled and excess thionyl chloride is removed under reduced pressure.", "Step 3: The resulting 5-phenyl-1,3-oxazol-4-yl chloride is dissolved in anhydrous ether and added dropwise to a solution of methylamine in anhydrous ether.", "Step 4: The reaction mixture is stirred at room temperature for several hours.", "Step 5: The solvent is removed under reduced pressure and the resulting (5-phenyl-1,3-oxazol-4-yl)methanamine is dissolved in hydrochloric acid.", "Step 6: The solution is concentrated under reduced pressure to yield (5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride as a white solid." ] } | |

CAS RN |

2639447-75-7 |

Product Name |

(5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride |

Molecular Formula |

C10H11ClN2O |

Molecular Weight |

210.7 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.